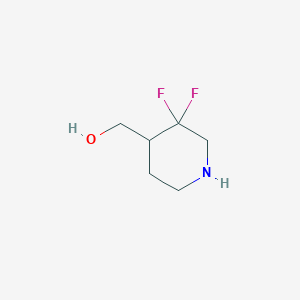

(3,3-Difluoropiperidin-4-YL)methanol

描述

Overview of (3,3-Difluoropiperidin-4-yl)methanol

This compound represents a distinctive class of fluorinated heterocyclic compounds characterized by the presence of two fluorine atoms at the 3,3-positions of a piperidine ring system coupled with a hydroxymethyl functional group at the 4-position. The compound exists in multiple forms, with the hydrochloride salt being the most commonly encountered commercial preparation. According to comprehensive chemical databases, this molecule possesses the molecular formula C6H11F2NO for the free base form, corresponding to a molecular weight of 151.16 grams per mole.

The structural architecture of this compound confers several advantageous properties that distinguish it from non-fluorinated analogs. The incorporation of fluorine atoms at the 3,3-positions significantly enhances the compound's lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical applications. The hydroxymethyl substituent provides a reactive handle for further chemical modifications while simultaneously contributing to the molecule's hydrogen bonding capacity and overall polarity profile.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure, including characteristic nuclear magnetic resonance patterns and infrared absorption bands corresponding to the hydroxymethyl and fluorinated piperidine functionalities. The compound demonstrates notable chemical stability under standard storage conditions, though it exhibits hygroscopic properties that necessitate appropriate handling protocols.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of fluorinated heterocycles in medicinal chemistry, reflecting the pharmaceutical industry's recognition of fluorine's unique ability to modulate molecular properties. While specific discovery details remain limited in the available literature, patent documentation suggests that systematic investigations into difluorinated piperidine derivatives began gaining momentum in the early 2010s.

The compound first appeared in chemical databases with creation dates traced to 2016, indicating its relatively recent emergence in the chemical literature. However, related difluoropiperidine scaffolds have been subjects of investigation since at least the early 2000s, with fundamental studies exploring their potential as pharmaceutical intermediates and bioactive molecules.

Patent literature reveals that this compound and structurally related compounds gained particular attention in the context of developing selective receptor antagonists, particularly for neurological applications. The compound's appearance in multiple patent applications between 2012 and 2016 suggests a period of intensive research and development activity focused on exploiting its unique structural properties.

The synthetic accessibility of this compound has improved significantly over the past decade, with multiple commercial suppliers now offering the compound in various purities and quantities. This increased availability has facilitated broader research applications and contributed to its establishment as a valuable synthetic intermediate in contemporary medicinal chemistry.

Relevance in Modern Chemical Research

Contemporary chemical research has identified this compound as a versatile building block with applications spanning multiple areas of drug discovery and development. The compound's significance stems primarily from its unique combination of fluorinated piperidine framework and reactive hydroxymethyl functionality, enabling diverse chemical transformations while maintaining desirable pharmacological properties.

In the realm of neurological drug discovery, this compound has emerged as a key intermediate in the synthesis of selective N-methyl-D-aspartate receptor antagonists. Research published in high-impact medicinal chemistry journals demonstrates that compounds incorporating this scaffold exhibit enhanced binding affinity and improved selectivity profiles compared to non-fluorinated analogs. The fluorine atoms contribute to optimized lipophilicity parameters, facilitating improved blood-brain barrier penetration while maintaining appropriate aqueous solubility characteristics.

Pharmaceutical research applications extend beyond neurological targets to encompass diverse therapeutic areas. Recent investigations have explored the compound's utility in developing cyclin-dependent kinase inhibitors for oncological applications. The structural features of this compound provide optimal spacing and electronic characteristics for engaging specific protein binding sites, making it an attractive scaffold for structure-based drug design approaches.

The compound has also found applications in the synthesis of orexin receptor antagonists, where the difluorinated piperidine scaffold contributes to enhanced receptor selectivity and improved pharmacokinetic properties. These applications highlight the compound's versatility as a medicinal chemistry building block and its potential for addressing diverse therapeutic challenges.

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and research applications. The primary objective is to consolidate current knowledge regarding this important fluorinated heterocycle while identifying key areas for future investigation and development.

The review will examine the compound's distinctive structural features and their influence on chemical reactivity, stability, and biological activity profiles. Particular attention will be devoted to understanding how the strategic placement of fluorine atoms and the hydroxymethyl functional group contribute to the molecule's unique properties and pharmaceutical utility. This analysis will provide valuable insights for researchers seeking to exploit these characteristics in drug design and development programs.

Synthetic methodologies for accessing this compound will be thoroughly evaluated, with emphasis on efficiency, scalability, and practical considerations for both research and industrial applications. The review will assess current synthetic approaches while identifying opportunities for methodological improvements and novel synthetic strategies that could enhance accessibility and reduce production costs.

The examination of research applications will encompass both established uses and emerging opportunities, providing a comprehensive perspective on the compound's current and potential future roles in pharmaceutical research. This analysis will highlight successful applications while identifying areas where further investigation could yield significant advances in therapeutic development.

属性

IUPAC Name |

(3,3-difluoropiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYYKMKTYDTFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropiperidin-4-YL)methanol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the 3,3-positions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions

(3,3-Difluoropiperidin-4-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

The primary application of (3,3-Difluoropiperidin-4-YL)methanol lies in its potential as a neuropharmacological agent . Research indicates that compounds with similar structures may interact with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are crucial in synaptic plasticity and memory function and are implicated in several neurological disorders such as depression and schizophrenia.

Neuropharmacological Potential

Preliminary studies suggest that this compound may act as a selective antagonist at NR2B subtypes of NMDA receptors. This interaction could influence excitatory neurotransmission, making it a candidate for further investigation in treating conditions like:

- Depression

- Schizophrenia

- Neurodegenerative diseases

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the production of various derivatives with potentially improved pharmacological profiles. The synthesis process includes:

- Formation of the piperidine ring : This is often achieved through cyclization reactions involving fluorinated precursors.

- Introduction of functional groups : Modifications can be made to enhance solubility or receptor selectivity.

The following table summarizes some derivatives and their unique structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol | Benzyl group attached to nitrogen | Potential for different receptor interactions |

| (4,4-Difluoropiperidin-3-yl)methanol | Lacks benzyl group | Simpler structure may lead to different activity |

| 1-Benzyl-3-fluoropiperidin-4-one | One fluorine atom only | Different pharmacological profile |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Study on NMDA Receptor Interaction

A study investigating the binding affinity of this compound at NMDA receptors found promising results indicating selective antagonism at NR2B subtypes. This suggests potential therapeutic applications in managing excitatory neurotransmission disorders.

Potential in Treating Neurological Disorders

Research has shown that compounds structurally related to this compound exhibit significant effects on animal models of depression and anxiety. These findings support the hypothesis that this compound could be developed into a novel treatment for such conditions .

作用机制

The mechanism of action of (3,3-Difluoropiperidin-4-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidin-4-yl Methanol Analogues

Several piperidin-4-yl methanol derivatives with varying substituents have been synthesized and studied:

Key Differences :

- Substituent Effects: The 3,3-difluoro group in the target compound enhances electronegativity and rigidity compared to non-fluorinated analogues (e.g., [4-methylpiperidin-3-yl]methanol), improving binding affinity to hydrophobic enzyme pockets .

- Stereochemistry: The stereospecific [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol demonstrates the importance of chirality in biological activity, a feature absent in the non-chiral 3,3-difluoro variant .

Fluorinated Piperidine Derivatives

Fluorination patterns significantly influence pharmacological profiles:

Key Insights :

- Blood-Brain Barrier (BBB) Penetration: The 3,3-difluoro substitution is highlighted in patents for imidazoquinolin-2-one derivatives designed to cross the BBB, suggesting utility in CNS-targeted therapies .

- Synergistic Effects: Adding a cyclopropyl group (e.g., cyclopropylthis compound) improves metabolic stability while retaining fluorine’s electronic effects .

生物活性

(3,3-Difluoropiperidin-4-YL)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 145.16 g/mol. The compound features a piperidine ring substituted with two fluorine atoms at the 3-position and a hydroxymethyl group at the 4-position. This configuration contributes to its selectivity for certain biological targets, particularly in the context of pharmacological applications.

Research has demonstrated that this compound acts primarily as a selective antagonist for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This receptor subtype plays a crucial role in synaptic plasticity and memory function, making it a target for therapeutic interventions in conditions such as depression and schizophrenia .

Binding Affinity Studies

Binding affinity studies utilizing radiolabeled versions of the compound have shown that it selectively inhibits NR2B receptors without significantly affecting other NMDA receptor subtypes. This selectivity is essential for reducing potential side effects associated with broader NMDA receptor antagonists .

Pharmacological Activities

The biological activity of this compound extends beyond NMDA receptor antagonism. It has been implicated in various pharmacological activities:

- Anticancer Activity : Derivatives synthesized from this compound have shown promise in cancer therapy by targeting specific oncogenic pathways.

- Antiviral Effects : Some studies suggest that compounds derived from this structure exhibit antiviral properties, although specific mechanisms remain under investigation.

- Anti-inflammatory Properties : Research indicates that certain derivatives may modulate inflammatory pathways, providing insights into their potential use in treating inflammatory diseases.

Study on Anticancer Activity

A study published in Nature highlighted the development of piperidine derivatives from this compound that demonstrated significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications on biological activity and suggested further optimization to enhance potency .

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Significant cytotoxicity observed |

| Compound B | MCF-7 | 8.7 | Moderate activity; further optimization needed |

| Compound C | A549 | 4.1 | High potency; potential lead compound |

Study on Neurological Applications

In another investigation focusing on neurological applications, this compound was evaluated for its effects on synaptic plasticity models. The results indicated that selective inhibition of NR2B receptors could enhance cognitive functions in animal models, suggesting therapeutic potential for cognitive disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps including:

- Formation of Piperidine Ring : Initial synthesis involves creating the piperidine framework.

- Fluorination : Selective introduction of fluorine atoms at the 3-position using fluorinating agents.

- Hydroxymethylation : The final step involves adding a hydroxymethyl group at the 4-position.

This synthetic route allows for further derivatization to explore additional biological activities and optimize pharmacokinetic properties.

常见问题

Q. What are the established synthetic routes for (3,3-difluoropiperidin-4-yl)methanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves fluorination and reduction steps. A common approach includes:

- Fluorination : Introducing fluorine atoms to a piperidine precursor using reagents like potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) in polar solvents (e.g., DMSO or DMF) under controlled temperatures (60–100°C) .

- Reduction : Reducing a carbonyl intermediate (e.g., a ketone or ester) to the alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). For example, tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (a precursor) can be reduced to yield the alcohol .

- Salt formation : Conversion to hydrochloride salts improves stability and solubility for biological studies .

Key considerations : Optimize fluorination time to avoid over-fluorination, use inert atmospheres during reduction to prevent side reactions, and validate purity via HPLC or NMR .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

A multi-technique approach is critical:

- X-ray crystallography : Resolves 3D molecular geometry, confirming the stereochemistry of the difluoropiperidine ring and hydroxyl group orientation .

- NMR spectroscopy : NMR identifies fluorine environments (e.g., axial/equatorial positions), while NMR confirms proton assignments near electronegative groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between the free base and hydrochloride salt forms .

- FT-IR : Detects O-H stretching (~3200–3600 cm) and C-F vibrations (~1100–1250 cm) .

Q. How does the hydrochloride salt form of this compound impact its physicochemical properties?

Salt formation enhances:

- Solubility : Hydrochloride salts improve aqueous solubility for in vitro assays (e.g., enzymatic studies) by increasing polarity .

- Stability : Reduces hygroscopicity and oxidative degradation during storage .

- Bioavailability : Facilitates passive diffusion in biological systems, though BBB penetration may require additional structural modifications (see Advanced Questions) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the blood-brain barrier (BBB) penetration potential of this compound derivatives?

Methodological strategies include:

- In vitro models : Use monolayer assays with immortalized brain endothelial cells (e.g., hCMEC/D3) to measure permeability (P) and efflux ratios. Fluorine substitution and lipophilicity (logP) are critical predictors .

- In vivo imaging : Radiolabel the compound (e.g., ) and track brain uptake via PET/MRI in rodent models .

- Computational modeling : Predict BBB penetration using QSAR models that incorporate topological polar surface area (TPSA) and molecular weight .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for CNS-targeted drug discovery?

Key SAR findings:

- Fluorine positioning : 3,3-difluorination rigidifies the piperidine ring, enhancing binding to CNS targets (e.g., GPCRs) by reducing conformational flexibility .

- Hydroxyl group functionalization : Etherification or esterification of the methanol group can modulate lipophilicity. For example, substituting with a sulfonyl group (as in [1-(3,5-dimethylisoxazole-4-sulfonyl)-piperidin-4-yl] analogs) improves metabolic stability .

- Hybrid structures : Coupling to imidazo[4,5-c]quinolin-2-one scaffolds (as in European Patent derivatives) enhances BBB penetration via passive diffusion and active transport .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

Contradictions may arise from:

- Purity variability : Impurities from incomplete fluorination or reduction steps can skew assay results. Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. primary neurons) or incubation times may alter observed IC values. Standardize protocols using guidelines like MIAME or FAIR principles.

- Stereochemical effects : Racemic mixtures vs. enantiopure compounds can exhibit divergent activities. Resolve enantiomers via chiral HPLC and test separately .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。